N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide
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Overview
Description
N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by its unique structure, which includes a benzimidazole moiety linked to a formamide group through a methyl-oxobutan-2-yl chain.
Preparation Methods
The synthesis of N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with formic acid under acidic conditions to form benzimidazole, which is then reacted with 3-methyl-2-oxobutanoic acid and formamide under controlled conditions to yield the target compound . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The formamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA grooves, leading to DNA cleavage and inhibition of DNA replication. This property is particularly useful in anticancer and antimicrobial applications. Additionally, the compound may inhibit specific enzymes involved in cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide can be compared with other benzimidazole derivatives, such as:
2-Substituted benzimidazoles: These compounds have similar structures but differ in the substituents attached to the benzimidazole ring, leading to variations in their biological activities.
Benzimidazole-2-carboxamide: This compound has a carboxamide group instead of a formamide group, resulting in different chemical and biological properties.
Benzimidazole-2-thione: The presence of a thione group in place of the formamide group imparts unique reactivity and biological activity
Properties
CAS No. |
93033-04-6 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[1-(benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide |
InChI |
InChI=1S/C13H15N3O2/c1-9(2)12(15-8-17)13(18)16-7-14-10-5-3-4-6-11(10)16/h3-9,12H,1-2H3,(H,15,17) |
InChI Key |
ZTAGNLGZCDDBKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1C=NC2=CC=CC=C21)NC=O |
Origin of Product |
United States |
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